N-(2-ethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide
Description
Structure and Key Features: The compound features a benzofuran core substituted at the 3-position with a thiophene-acetamido group and at the 2-position with an ethoxyphenyl carboxamide.
Functionalization of benzofuran at the 3-position with a thiophene-acetamido group via nucleophilic acyl substitution.
Coupling of the benzofuran scaffold with 2-ethoxyaniline using carbodiimide-mediated amidation .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-28-19-12-6-4-10-17(19)24-23(27)22-21(16-9-3-5-11-18(16)29-22)25-20(26)14-15-8-7-13-30-15/h3-13H,2,14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNVXZURGHGVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a benzofuran core, an ethoxyphenyl group, and a thiophen-2-yl acetamide moiety, which may contribute to its biological properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For example, it could target enzymes involved in lipid metabolism or signal transduction pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, potentially influencing cellular signaling pathways.
- Antioxidant Activity : The presence of thiophene and benzofuran moieties may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.
Anticancer Activity
The compound's structure suggests possible anticancer properties. Compounds containing benzofuran and thiophene rings have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Hypolipidemic Study : In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, a related benzofuran derivative was shown to significantly lower plasma triglycerides after administration . This finding supports the hypothesis that this compound may exert similar lipid-lowering effects.
- Antimicrobial Testing : A comparative study evaluated the antibacterial activity of various acetamides against Escherichia coli. The tested compounds were assessed for their inhibition zones and activity indices compared to standard antibiotics . Although specific data on the target compound is not available, these findings highlight the potential for antimicrobial applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural and Electronic Differences
Thiophene vs. Furan Analog (C1 vs. C2) :
- The thiophene ring in C1 increases electron-richness compared to the furan in C2 due to sulfur’s polarizability. This enhances π-π stacking interactions in C1, critical for binding to biological targets .
- Dihedral angles between aromatic rings differ: C1 (thiophene-phenyl: 8.5–13.5°) vs. C2 (furan-phenyl: ~9.7°), affecting molecular planarity and packing .
Benzofuran Derivatives (Target vs. C3) :
- Replacing the thiophene-acetamido group in the target with 2-ethylbutanamido in C3 removes sulfur, reducing molecular polarity (C3 logP ~3.5 vs. target ~2.8*). This alters solubility and membrane permeability .
- The ethoxyphenyl group in both compounds contributes to moderate hydrogen-bond acceptor capacity via the ether oxygen.
- Dihydrobenzofuran Derivative (RN2): RN2’s dihydrobenzofuran core and dichlorophenoxy group confer rigidity and halogen-bonding capacity, making it potent against parasitic targets but less soluble than the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
